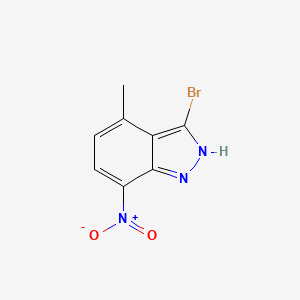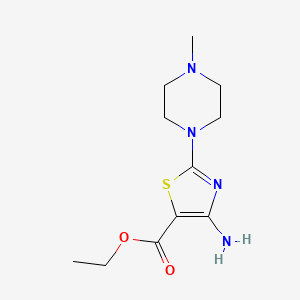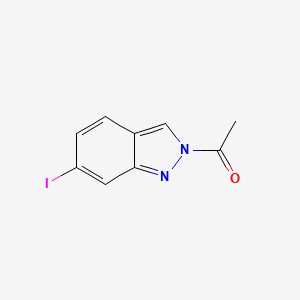
3-ブロモ-4-メチル-7-ニトロ-1H-インダゾール
概要
説明
3-Bromo-4-methyl-7-nitro-1H-indazole is an organic compound that belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
科学的研究の応用
3-Bromo-4-methyl-7-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
The primary target of 3-bromo-4-methyl-7-nitro-1H-indazole is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that catalyzes the production of nitric oxide (NO), a key cellular signaling molecule. This compound is a more potent and selective inhibitor of nNOS than endothelial NOS (eNOS) or inducible NOS (iNOS) .
Mode of Action
3-bromo-4-methyl-7-nitro-1H-indazole interacts with its targets by inhibiting the activity of nNOS, eNOS, and iNOS . By inhibiting these enzymes, it reduces the synthesis of nitric oxide, a molecule that plays a crucial role in various physiological and pathological processes .
Biochemical Pathways
The inhibition of nNOS, eNOS, and iNOS by 3-bromo-4-methyl-7-nitro-1H-indazole affects the nitric oxide synthesis pathway . Nitric oxide is a critical intercellular messenger involved in numerous physiological processes, including neurotransmission, immune response, and regulation of cell death. Therefore, the inhibition of nitric oxide synthesis can have significant downstream effects on these processes .
Result of Action
The inhibition of nitric oxide synthesis by 3-bromo-4-methyl-7-nitro-1H-indazole can lead to various molecular and cellular effects. For instance, it can modulate neurotransmission, influence immune responses, and regulate cell death processes . The specific effects would depend on the context, including the specific cells and tissues involved, the physiological or pathological state, and other factors.
生化学分析
Biochemical Properties
3-Bromo-4-methyl-7-nitro-1H-indazole plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is neuronal nitric oxide synthase (nNOS). This enzyme is responsible for the production of nitric oxide, a crucial signaling molecule in various physiological processes. The interaction between 3-bromo-4-methyl-7-nitro-1H-indazole and neuronal nitric oxide synthase involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to a decrease in nitric oxide production, which has implications for cellular signaling and vascular function.
Cellular Effects
The effects of 3-bromo-4-methyl-7-nitro-1H-indazole on various types of cells and cellular processes are profound. In neuronal cells, the inhibition of neuronal nitric oxide synthase by 3-bromo-4-methyl-7-nitro-1H-indazole can lead to altered cell signaling pathways. Nitric oxide is known to play a role in neurotransmission, and its reduced production can impact synaptic plasticity and neuronal communication . Additionally, this compound can influence gene expression by modulating the activity of transcription factors that are sensitive to nitric oxide levels. In other cell types, such as vascular endothelial cells, the inhibition of nitric oxide production can affect cellular metabolism and vascular tone.
Molecular Mechanism
The molecular mechanism of action of 3-bromo-4-methyl-7-nitro-1H-indazole involves its binding interactions with biomolecules, particularly enzymes. As mentioned earlier, this compound binds to the active site of neuronal nitric oxide synthase, leading to enzyme inhibition . This binding is facilitated by the structural features of the compound, including the bromine and nitro groups, which interact with specific amino acid residues in the enzyme’s active site. The inhibition of neuronal nitric oxide synthase results in decreased nitric oxide production, which in turn affects various downstream signaling pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-4-methyl-7-nitro-1H-indazole can change over time. The stability of this compound is an important factor to consider, as it can degrade under certain conditions. Studies have shown that 3-bromo-4-methyl-7-nitro-1H-indazole is relatively stable when stored at room temperature, but its stability can be compromised at higher temperatures or in the presence of light . Long-term exposure to these conditions can lead to the degradation of the compound, which may affect its efficacy in biochemical assays. Additionally, prolonged exposure to 3-bromo-4-methyl-7-nitro-1H-indazole in cell culture studies has been observed to result in changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-bromo-4-methyl-7-nitro-1H-indazole vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit neuronal nitric oxide synthase without causing significant adverse effects . At higher doses, 3-bromo-4-methyl-7-nitro-1H-indazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in tissues and its interaction with other cellular components. Threshold effects have also been observed, where a certain dosage is required to achieve a significant inhibition of neuronal nitric oxide synthase activity.
Metabolic Pathways
3-Bromo-4-methyl-7-nitro-1H-indazole is involved in specific metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, 3-bromo-4-methyl-7-nitro-1H-indazole is subjected to oxidation and reduction reactions, leading to the formation of various metabolites. These metabolites can then undergo conjugation reactions in phase II metabolism, resulting in their excretion from the body. The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which play a crucial role in the oxidation of the compound.
Transport and Distribution
The transport and distribution of 3-bromo-4-methyl-7-nitro-1H-indazole within cells and tissues are influenced by its physicochemical properties. This compound is relatively lipophilic, allowing it to readily cross cell membranes and accumulate in lipid-rich tissues . Transporters and binding proteins also play a role in the distribution of 3-bromo-4-methyl-7-nitro-1H-indazole. For example, certain ATP-binding cassette (ABC) transporters can facilitate the efflux of the compound from cells, thereby regulating its intracellular concentration. The distribution of 3-bromo-4-methyl-7-nitro-1H-indazole is also affected by its binding to plasma proteins, which can influence its bioavailability and half-life in the body.
Subcellular Localization
The subcellular localization of 3-bromo-4-methyl-7-nitro-1H-indazole is an important aspect of its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with its target enzyme, neuronal nitric oxide synthase . The localization of 3-bromo-4-methyl-7-nitro-1H-indazole is influenced by its chemical structure, which allows it to diffuse through the cytoplasmic membrane and reach its target site. Additionally, post-translational modifications of the compound, such as phosphorylation, can affect its subcellular localization and activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-methyl-7-nitro-1H-indazole typically involves the nitration and bromination of indazole derivatives. One common method includes the nitration of 4-methylindazole to introduce the nitro group, followed by bromination to add the bromine atom at the desired position. The reaction conditions often involve the use of strong acids like nitric acid for nitration and bromine or brominating agents for bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of safety measures to handle the highly reactive and potentially hazardous intermediates .
化学反応の分析
Types of Reactions: 3-Bromo-4-methyl-7-nitro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted indazoles depending on the nucleophile used.
Reduction: 3-bromo-4-methyl-7-amino-1H-indazole.
Oxidation: 3-bromo-4-carboxy-7-nitro-1H-indazole
類似化合物との比較
- 3-Bromo-7-nitro-1H-indazole
- 4-Methyl-7-nitro-1H-indazole
- 3-Bromo-4-methyl-1H-indazole
Comparison: 3-Bromo-4-methyl-7-nitro-1H-indazole is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency in certain applications due to the synergistic effects of these functional groups .
特性
IUPAC Name |
3-bromo-4-methyl-7-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-3-5(12(13)14)7-6(4)8(9)11-10-7/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWLYUDWFRMZLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NNC(=C12)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282444 | |
| Record name | 1H-Indazole, 3-bromo-4-methyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-21-6 | |
| Record name | 1H-Indazole, 3-bromo-4-methyl-7-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 3-bromo-4-methyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester](/img/structure/B1405487.png)

![N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B1405490.png)
![2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide](/img/structure/B1405491.png)

![5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405494.png)
![Methyl [(4-amino-2-nitrophenyl)thio]acetate](/img/structure/B1405496.png)


![2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid](/img/structure/B1405499.png)


![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B1405504.png)
